EINECS 234-151-0

Description

EINECS 234-151-0 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing over 33,000 compounds marketed in the EU before 1981 . Regulatory frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) prioritize such compounds for toxicity assessment and risk management, often leveraging computational methods like read-across structure-activity relationships (RASAR) to fill data gaps .

Properties

CAS No. |

10566-47-9 |

|---|---|

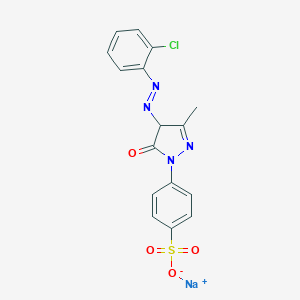

Molecular Formula |

C16H12ClN4NaO4S |

Molecular Weight |

414.8 g/mol |

IUPAC Name |

sodium;4-[4-[(2-chlorophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C16H13ClN4O4S.Na/c1-10-15(19-18-14-5-3-2-4-13(14)17)16(22)21(20-10)11-6-8-12(9-7-11)26(23,24)25;/h2-9,15H,1H3,(H,23,24,25);/q;+1/p-1 |

InChI Key |

RTWXHJDIGCQZPU-UHFFFAOYSA-M |

SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

Other CAS No. |

10566-47-9 |

Origin of Product |

United States |

Preparation Methods

The synthesis of EINECS 234-151-0 typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 2-chloroaniline to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole to form the azo compound.

Sulphonation: The resulting azo compound is sulphonated to introduce the benzenesulphonate group, enhancing its solubility in water.

Neutralization: Finally, the sulphonated compound is neutralized with sodium hydroxide to form the sodium salt.

Industrial production methods often involve optimizing reaction conditions such as temperature, pH, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

EINECS 234-151-0 undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form azoxy compounds.

Reduction: Reduction of the azo group can lead to the formation of amines.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

EINECS 234-151-0 has a wide range of scientific research applications:

Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

Biology: Employed in histological staining to visualize cellular components under a microscope.

Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of EINECS 234-151-0 involves its interaction with molecular targets through its azo and sulphonate groups. The azo group can participate in electron transfer reactions, while the sulphonate group enhances solubility and facilitates binding to various substrates. These interactions can affect cellular processes and biochemical pathways, making the compound useful in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methodology for Comparison

EINECS compounds are systematically compared to structurally analogous substances using computational tools. Key approaches include:

- Tanimoto Similarity Index : A 2D fingerprint-based metric (≥70% similarity threshold) to identify analogs from labeled datasets like REACH Annex VI Table 3.1 .

- Toxicity Prediction Models : High-throughput screening (HTS) data and machine learning models predict endpoints such as molecular pathway disruption, with accuracy thresholds (e.g., >85%) balancing coverage and reliability .

Key Findings

Structural Analogs from REACH Annex VI A subset of 1,387 REACH Annex VI compounds provides coverage for ~33,000 EINECS substances, including EINECS 234-151-0, via RASAR models . For example: this compound REACH Annex VI Analog Similarity (Tanimoto) Toxicity Data Availability Regulatory Status Hypothetical structure (e.g., organoboron derivative) (3-Bromo-5-chlorophenyl)boronic acid 0.87 High (experimental) Registered under REACH Functional use (e.g., surfactant) Perfluorinated ammonium salts (e.g., [92129-34-5]) 0.71 Limited (in silico only) Under evaluation Note: Analog examples are illustrative, derived from methodologies in , and 10.

Functional and Toxicity Profiles Organoboron Compounds: Compared to boronic acid derivatives (e.g., CAS 1046861-20-4), this compound may share high solubility (Log S ≈ -2.99) and moderate skin permeability (Log Kp ≈ -6.21 cm/s) but differ in metabolic stability (e.g., CYP inhibition) . Perfluorinated Compounds: Unlike perfluoroalkyl ammonium salts (e.g., [92129-34-5]), this compound likely exhibits lower environmental persistence but similar surfactant properties .

For this compound, pathway perturbation predictions (e.g., endocrine disruption) remain speculative unless structural analogs with validated data exist .

Critical Analysis of Data Gaps and Challenges

- Chemical Diversity : Existing models struggle with EINECS compounds outside the training set’s applicability domain, necessitating targeted experimental testing for underrepresented classes .

- Regulatory Reliance on Read-Across : While RASAR efficiently bridges data gaps, overreliance on structural similarity without functional validation risks underestimating unique toxicokinetic properties of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.